molecular formula C14H15N3O2S B4168379 2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B4168379
M. Wt: 289.35 g/mol
InChI Key: YFIPYQIJFDTDNE-UHFFFAOYSA-N
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Description

2-[(6-Oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This acetamide derivative features a dihydropyrimidinone core, a scaffold recognized for its diverse biological activities and presence in pharmacologically active compounds . The structure combines a pyrimidine ring with an N-(1-phenylethyl)acetamide group via a sulfanyl linker, making it a potential intermediate or building block for the development of novel therapeutic agents. Researchers can utilize this compound as a key synthetic precursor for further chemical modification. Structural analogs of this compound, particularly those based on the 4-methyl-6-oxo-1,6-dihydropyrimidine scaffold, are actively investigated for their properties and potential applications in various research fields . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10(11-5-3-2-4-6-11)16-13(19)9-20-14-15-8-7-12(18)17-14/h2-8,10H,9H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIPYQIJFDTDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the Pyrimidinylthio Intermediate: This step involves the reaction of a pyrimidine derivative with a thiol reagent under controlled conditions to form the pyrimidinylthio intermediate.

    Acetamide Formation: The intermediate is then reacted with an acetamide derivative, such as N-(1-phenylethyl)acetamide, under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide: Lacks the phenylethyl group.

    N-(1-phenylethyl)acetamide: Lacks the pyrimidinylthio group.

    2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-methylacetamide: Contains a methyl group instead of a phenylethyl group.

Uniqueness

The uniqueness of 2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

Overview

The compound 2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a heterocyclic organic molecule that exhibits significant biological activity. Its structure features a pyrimidine ring with a sulfur atom and an acetamide functional group, which contribute to its pharmacological properties. This article explores its biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data.

Chemical Structure

PropertyDetails
IUPAC Name This compound
Molecular Formula C13H14N4O2S
Molecular Weight 282.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
  • Receptor Modulation : It can bind to receptors that mediate pain and inflammation, leading to altered signaling pathways.

These interactions can result in reduced inflammation and potential anticancer effects by hindering tumor cell proliferation.

Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound exhibit anti-inflammatory properties. For instance:

  • Study Findings : In a controlled study on rats with adjuvant-induced arthritis, administration of related compounds led to a significant reduction in paw edema and serum levels of inflammatory markers such as IL-1 beta and TNF-alpha .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly against various cancer cell lines:

  • In Vitro Studies : Compounds with similar pyrimidine structures have shown promise in inhibiting the proliferation of cancer cells. For example, chloroethyl pyrimidine nucleosides significantly inhibited cell migration and invasion in vulvar epidermal carcinoma cell lines .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties:

  • Mechanism : The interaction with bacterial enzymes could disrupt metabolic pathways essential for bacterial survival.

Case Studies

  • Anti-Arthritic Activity :
    • In a study involving Sprague Dawley rats, the administration of related compounds resulted in a marked decrease in inflammation and pain indicators compared to control groups .
  • Cancer Cell Proliferation :
    • Research on pyrimidine derivatives revealed significant inhibition of growth in various cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific types of cancer .

Q & A

Basic Research Questions

Q. What are the key steps and characterization methods for synthesizing 2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide?

  • Answer: Synthesis typically involves multi-step reactions starting with condensation of pyrimidinone derivatives with thiol-containing intermediates, followed by coupling with N-(1-phenylethyl)acetamide. Key steps include sulfanyl group incorporation and amide bond formation. Characterization relies on 1H NMR (e.g., δ 12.50 for NH-3, δ 10.10 for NHCO), mass spectrometry (e.g., [M+H]+ peaks), and elemental analysis (C, N, S verification). Yield optimization (e.g., 80% in analogous syntheses) requires controlled pH and temperature .

Q. How can researchers confirm the structural integrity of this compound?

  • Answer: Advanced spectroscopic techniques are essential:

  • 1H/13C NMR resolves proton environments (e.g., aromatic protons at δ 7.82, dihydropyrimidinone CH-5 at δ 6.01).
  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C13H11Cl2N3O2S analogs).
  • X-ray crystallography (where applicable) provides definitive bond-length and angle data .

Advanced Research Questions

Q. What experimental parameters optimize yield in multi-step syntheses of similar dihydropyrimidinone derivatives?

  • Answer: Critical parameters include:

  • Temperature control : 60–80°C for condensation steps to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol or toluene improves selectivity .
  • Catalysts : Triethylamine or K2CO3 facilitates deprotonation in thiol coupling .
  • Reaction time : 12–24 hours for complete conversion, monitored via TLC/HPLC .

Q. How can contradictions in spectroscopic or elemental analysis data be resolved?

  • Answer: Methodological approaches include:

  • Comparative analysis : Cross-validate NMR shifts with structurally analogous compounds (e.g., δ 4.12 for SCH2 in related acetamides ).
  • Purity assessment : Use HPLC (≥95% purity threshold) to isolate impurities affecting elemental results.
  • Dynamic NMR : Resolve tautomeric equilibria in dihydropyrimidinone moieties that may skew integration values .

Q. What in silico strategies predict the biological activity or binding modes of this compound?

  • Answer: Computational workflows involve:

  • Molecular docking : Screen against targets like dihydrofolate reductase (DHFR) using PyMOL/AutoDock.
  • QSAR modeling : Correlate substituent effects (e.g., phenyl vs. chlorophenyl groups) with activity trends from analogs .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Answer: Challenges include low solubility and polymorphism. Solutions involve:

  • Solvent diffusion : Use mixed solvents (e.g., DCM/hexane) for slow crystallization.
  • Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal lattice formation.
  • Synchrotron radiation : High-intensity X-rays resolve weak diffraction patterns in small crystals .

Q. How do reaction mechanisms differ between sulfanyl and sulfonyl analogs of this compound?

  • Answer: Sulfanyl groups (C-S-C) participate in nucleophilic substitution, while sulfonyl (C-SO2-C) analogs undergo electrophilic reactions. Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) reveal divergent intermediates:

  • Sulfanyl : Thiolate intermediates form via base-assisted deprotonation.
  • Sulfonyl : Stabilized sulfonate leaving groups enable SNAr pathways .

Methodological Guidance for Data Interpretation

Q. What statistical approaches validate reproducibility in biological assays for this compound?

  • Answer: Use ANOVA for dose-response comparisons (e.g., IC50 values) and Bland-Altman plots to assess inter-lab variability. Replicate experiments (n ≥ 3) with positive controls (e.g., methotrexate for DHFR inhibition) to confirm assay robustness .

Q. How are structure-activity relationships (SAR) systematically explored in this chemical series?

  • Answer: SAR strategies include:

  • Scaffold hopping : Replace dihydropyrimidinone with thieno[3,2-d]pyrimidine cores to modulate steric effects.
  • Substituent scanning : Vary phenyl ring substituents (e.g., Cl, OMe) and analyze activity via heatmaps.
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

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